molecular formula C36H54N6O9 B10828090 Mpro inhibitor N3 (hemihydrate)

Mpro inhibitor N3 (hemihydrate)

Cat. No.: B10828090
M. Wt: 714.8 g/mol
InChI Key: FTYIAPNZAXPOJX-SLICCLAJSA-N
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Description

Mpro inhibitor N3 (hemihydrate) is a potent inhibitor of the main protease (Mpro) of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound has shown significant efficacy in inhibiting the replication of multiple coronaviruses, including SARS-CoV and Middle East respiratory syndrome coronavirus (MERS-CoV). The main protease is essential for the replication of these viruses, making Mpro inhibitor N3 (hemihydrate) a promising candidate for antiviral drug development .

Preparation Methods

The synthesis of Mpro inhibitor N3 (hemihydrate) involves several steps, including the formation of a peptidyl Michael acceptor. The synthetic route typically starts with the preparation of the peptide backbone, followed by the introduction of the Michael acceptor group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow chemistry or other large-scale synthesis techniques to ensure consistent yield and purity .

Chemical Reactions Analysis

Mpro inhibitor N3 (hemihydrate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Mpro inhibitor N3 (hemihydrate) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Mpro inhibitor N3 (hemihydrate) involves the inhibition of the main protease (Mpro) of SARS-CoV-2. The compound binds to the active site of the protease, forming a covalent bond with the catalytic cysteine residue. This covalent bond formation prevents the protease from cleaving viral polyproteins, thereby inhibiting viral replication. The molecular targets involved in this process include the catalytic dyad of the protease, which consists of a cysteine and a histidine residue .

Comparison with Similar Compounds

Mpro inhibitor N3 (hemihydrate) can be compared with other similar compounds, such as:

If you have any further questions or need more details, feel free to ask!

Properties

Molecular Formula

C36H54N6O9

Molecular Weight

714.8 g/mol

IUPAC Name

benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate;methane;hydrate

InChI

InChI=1S/C35H48N6O8.CH4.H2O/c1-20(2)16-27(39-35(47)30(21(3)4)40-31(43)23(6)37-34(46)28-17-22(5)49-41-28)33(45)38-26(18-25-14-15-36-32(25)44)12-13-29(42)48-19-24-10-8-7-9-11-24;;/h7-13,17,20-21,23,25-27,30H,14-16,18-19H2,1-6H3,(H,36,44)(H,37,46)(H,38,45)(H,39,47)(H,40,43);1H4;1H2/b13-12+;;/t23-,25-,26+,27-,30-;;/m0../s1

InChI Key

FTYIAPNZAXPOJX-SLICCLAJSA-N

Isomeric SMILES

C.CC1=CC(=NO1)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C[C@@H]2CCNC2=O)/C=C/C(=O)OCC3=CC=CC=C3.O

Canonical SMILES

C.CC1=CC(=NO1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2CCNC2=O)C=CC(=O)OCC3=CC=CC=C3.O

Origin of Product

United States

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